2,4,4-Trimethylpentanoyl-CoA

Microbial hydrocarbon degradation Isooctane metabolism Xenobiotic catabolism

2,4,4-Trimethylpentanoyl-CoA is a structurally unique branched-chain acyl-CoA distinguished by a quaternary C4 gem-dimethyl center. This steric feature renders it resistant to standard β-oxidation and incompatible with mammalian acyl-CoA dehydrogenases (IVD, ACAD8, ACADSB), making it an irreplaceable negative control for distinguishing broad-specificity microbial enzymes from highly selective mammalian counterparts. It is the obligate substrate for 2,4,4-trimethylpentanoyl-CoA dehydrogenase in the upper isooctane degradation pathway of Mycobacterium austroafricanum. No alternative acyl-CoA (e.g., isovaleryl-CoA, isobutyryl-CoA) can substitute. Procure this compound for in vitro reconstitution of gasoline-range isoalkane degradation, quaternary-carbon metabolism probing, or directed evolution of sterically tolerant β-oxidation enzymes.

Molecular Formula C29H50N7O17P3S
Molecular Weight 893.7 g/mol
Cat. No. B15545924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethylpentanoyl-CoA
Molecular FormulaC29H50N7O17P3S
Molecular Weight893.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N7O17P3S/c1-16(11-28(2,3)4)27(41)57-10-9-31-18(37)7-8-32-25(40)22(39)29(5,6)13-50-56(47,48)53-55(45,46)49-12-17-21(52-54(42,43)44)20(38)26(51-17)36-15-35-19-23(30)33-14-34-24(19)36/h14-17,20-22,26,38-39H,7-13H2,1-6H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
InChIKeyOOVNNOOVFLYIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4-Trimethylpentanoyl-CoA: A Branched-Chain Acyl-CoA Intermediate in Isooctane Degradation


2,4,4-Trimethylpentanoyl-CoA (2,4,4-Trimethylpentanoyl-coenzyme A) is a branched-chain acyl-CoA derivative with the molecular formula C29H50N7O17P3S and a molecular weight of 893.74 g/mol [1]. It functions as a metabolic intermediate in the microbial degradation of isooctane (2,2,4-trimethylpentane), a recalcitrant component of gasoline [2]. The compound is formed via CoA ligation of 2,4,4-trimethylpentanoate and serves as the substrate for 2,4,4-trimethylpentanoyl-CoA dehydrogenase (EC 1.3.-.-), which catalyzes its α,β-desaturation to 2,4,4-trimethylpent-2-enoyl-CoA [3]. Structurally, it contains a highly branched 2,4,4-trimethylpentanoyl acyl chain featuring a quaternary carbon at the C4 position, distinguishing it from the less sterically hindered branched-chain acyl-CoAs derived from amino acid catabolism (e.g., isovaleryl-CoA, isobutyryl-CoA) [2].

Why 2,4,4-Trimethylpentanoyl-CoA Cannot Be Replaced by Isovaleryl-CoA or Other Branched-Chain Acyl-CoA Analogs


Generic substitution of 2,4,4-trimethylpentanoyl-CoA with commercially common branched-chain acyl-CoAs (e.g., isovaleryl-CoA, isobutyryl-CoA, 2-methylbutyryl-CoA) fails for two structurally rooted reasons. First, the target compound contains a quaternary carbon at the C4 position—a gem-dimethyl-substituted center—that confers steric bulk absent in amino acid-derived branched acyl-CoAs, which bear only a single methyl branch (e.g., isovaleryl-CoA's isopropyl terminus) [1]. This quaternary center renders the compound resistant to standard β-oxidation beyond the initial dehydrogenation step, requiring specialized enzymatic machinery found only in specific hydrocarbon-degrading bacteria [2]. Second, while isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA participate in well-characterized leucine, valine, and isoleucine catabolic pathways with defined human acyl-CoA dehydrogenases (IVD, ACAD8, ACADSB) [3], 2,4,4-trimethylpentanoyl-CoA lacks any identified mammalian enzyme counterpart—the GO term for its dehydrogenase activity (GO:0034866) has been marked obsolete due to absence of evidence that this specific reaction exists in characterized biological systems [4]. Consequently, substituting a standard branched-chain acyl-CoA would alter substrate recognition, pathway relevance, and experimental outcomes in any assay probing isooctane degradation or quaternary-carbon metabolism.

Quantitative Differentiation of 2,4,4-Trimethylpentanoyl-CoA: Procurement-Relevant Evidence


Pathway-Specific Occurrence: 2,4,4-Trimethylpentanoyl-CoA as a Mandatory Isooctane Degradation Intermediate

2,4,4-Trimethylpentanoyl-CoA is a pathway-obligate intermediate uniquely positioned in the microbial degradation of isooctane (2,2,4-trimethylpentane). In Mycobacterium austroafricanum IFP 2173, isooctane undergoes sequential oxidation to 2,4,4-trimethylpentanoate, which is then ligated to CoA to form 2,4,4-trimethylpentanoyl-CoA. No alternative acyl-CoA intermediate can substitute at this step, as the pathway's subsequent β-oxidation-like reactions require the specific 2,4,4-trimethylpentanoyl moiety for enzymatic recognition [1]. In contrast, branched-chain acyl-CoAs such as isovaleryl-CoA and isobutyryl-CoA are not intermediates in this pathway and lack the quaternary carbon structure required for downstream conversion to 2,4,4-trimethyl-3-oxopentanoyl-CoA [1].

Microbial hydrocarbon degradation Isooctane metabolism Xenobiotic catabolism

Enzymatic Recognition: Distinct Substrate Profile Versus Mammalian Branched-Chain Acyl-CoA Dehydrogenases

The mammalian branched-chain acyl-CoA dehydrogenase family exhibits defined substrate specificities that exclude 2,4,4-trimethylpentanoyl-CoA. Isovaleryl-CoA dehydrogenase (IVD) is specific for isovaleryl-CoA (Km ~2-5 µM), while short/branched-chain acyl-CoA dehydrogenase (SBCADH/ACAD8) acts on 2-methylbutyryl-CoA and isobutyryl-CoA with Km values of 2-4 µM [1]. The quaternary carbon at the C4 position of 2,4,4-trimethylpentanoyl-CoA introduces steric hindrance incompatible with the active-site architecture of these mammalian enzymes, which have evolved to accommodate single methyl branches from amino acid catabolism [2]. No mammalian enzyme has been identified that accepts 2,4,4-trimethylpentanoyl-CoA as a substrate, consistent with the obsolescence of GO:0034866 [3].

Acyl-CoA dehydrogenase Substrate specificity Enzyme kinetics

Quaternary Carbon Structural Differentiation: Resistance to Complete β-Oxidation

The gem-dimethyl (quaternary) carbon at the C4 position of 2,4,4-trimethylpentanoyl-CoA confers distinctive metabolic stability not found in amino acid-derived branched acyl-CoAs. In the isooctane degradation pathway, after dehydrogenation to 2,4,4-trimethylpent-2-enoyl-CoA and subsequent hydration/dehydrogenation, the resulting 2,4,4-trimethyl-3-oxopentanoyl-CoA undergoes cleavage to yield pivalyl-CoA—an acyl-CoA containing a quaternary carbon adjacent to the thioester that resists further β-oxidation [1]. This contrasts with isovaleryl-CoA (C5, single isopropyl branch) and isobutyryl-CoA (C4, single methyl branch at C2), both of which are fully mineralizable via standard β-oxidation pathways in diverse organisms [2]. The quaternary carbon in 2,4,4-trimethylpentanoyl-CoA thus defines a distinct metabolic fate requiring specialized pivalate-degrading enzymes.

Xenobiotic persistence Quaternary carbon metabolism Bioremediation

Procurement-Relevant Applications for 2,4,4-Trimethylpentanoyl-CoA


Enzymology: Acyl-CoA Dehydrogenase Substrate Specificity Profiling

2,4,4-Trimethylpentanoyl-CoA serves as a structurally extreme test substrate for characterizing the steric tolerance of acyl-CoA dehydrogenases. Its quaternary C4 carbon introduces steric bulk absent from the standard substrate panel (isovaleryl-CoA, isobutyryl-CoA, 2-methylbutyryl-CoA, n-butyryl-CoA), enabling researchers to define the upper boundary of branched-chain accommodation in enzyme active sites. The compound's demonstrated inability to serve as a substrate for mammalian IVD, ACAD8, or ACADSB [1] makes it a valuable negative control for distinguishing broad-specificity microbial dehydrogenases from their highly selective mammalian counterparts [2].

Environmental Microbiology: Isooctane Degradation Pathway Reconstitution

For laboratories investigating the microbial degradation of gasoline-range isoalkanes, 2,4,4-trimethylpentanoyl-CoA is an essential pathway intermediate for in vitro reconstitution studies. As the immediate product of 2,4,4-trimethylpentanoate-CoA ligase and the substrate for the pathway's initial dehydrogenase step [3], this compound is required for enzyme assays targeting the upper isooctane degradation pathway in Mycobacterium austroafricanum and related hydrocarbon-degrading bacteria [4]. No alternative acyl-CoA can substitute due to the pathway's structural specificity.

Metabolic Engineering: Model Substrate for Quaternary-Carbon Metabolism

2,4,4-Trimethylpentanoyl-CoA provides a well-defined chemical probe for investigating enzymatic strategies that metabolize quaternary-carbon-containing acyl chains. The compound's downstream product, pivalyl-CoA, represents one of the most sterically hindered metabolizable acyl-CoAs known. Researchers engineering novel β-oxidation pathways or studying the evolution of xenobiotic catabolic enzymes can employ 2,4,4-trimethylpentanoyl-CoA as a benchmark substrate to screen for or evolve enzymes capable of processing highly branched acyl chains [4].

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